

# vicriviroc antiretroviral combination synergy study

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Vicriviroc

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## Vicriviroc Combination Synergy Data

Combination Partner	Virus/Strain Used	Experimental Model	Key Synergy Finding	Reference
Drugs from all other approved ARV classes (NRTIs, NNRTIs, PIs, Fusion Inhibitors)	Clinical HIV-1 isolate R5-01 (CCR5-tropic)	PBMC replication assay	Synergistic anti-HIV activity was demonstrated.	[1]
Optimized Background Therapy (OBT)	Various CCR5-tropic HIV-1 isolates	Phase II Clinical Trial (VICTOR-E1)	56% (30 mg VCV) and 53% (20 mg VCV) achieved HIV RNA <50 copies/mL at 48 weeks, vs. 14% for placebo+OBT.	[2]
Optimized Background Therapy (OBT)	CCR5-tropic HIV-1	Phase III Clinical Trials (VICTOR-E3 & E4)	No significant difference in virologic response vs. OBT alone at 48 weeks. Development was discontinued.	[2] [3]

## Experimental Protocols for Key Studies

The following methodologies detail how the combination synergy of **vicriviroc** was evaluated in preclinical and clinical settings.

### Preclinical Drug Combination Study (PBMC Replication Assay)

[1]

- Cell Preparation: Peripheral blood mononuclear cells (PBMCs) from HIV-seronegative donors were isolated and stimulated with phytohemagglutinin (PHA) and interleukin-2 (IL-2) for 3-7 days.
- Infection and Treatment: Activated PBMCs were seeded into plates and incubated with single drugs or fixed-ratio combinations of **vicriviroc** and other antiretrovirals. Cells were then infected with a clinical CCR5-tropic HIV-1 isolate (R5-01).
- Assessment: After 7 days of culture, HIV-1 replication was quantified by measuring p24 antigen levels in the supernatant via ELISA.
- Data Analysis: The combined drug effects were analyzed using the **multiple-drug effect analysis of Chou and Talalay**, which calculates a Combination Index (CI) based on the median-effect principle. A  $CI < 1$  indicates synergy.

### Clinical Trial Protocol (Phase II VICTOR-E1 Study) [2]

- Study Population: Treatment-experienced adults with CCR5-tropic HIV-1 infection, as confirmed by the Trofile assay.
- Study Design: Randomized, double-blind, placebo-controlled trial. Subjects received either **vicriviroc** (20 mg or 30 mg) or a placebo once daily, both in combination with an Optimized Background Therapy (OBT) regimen.
- OBT Formation: The OBT, which included 3-5 antiretrovirals, was selected based on the patient's treatment history and results from genotypic and phenotypic resistance testing.
- Primary Endpoint: The proportion of subjects achieving HIV RNA levels below 50 copies/mL at 48 weeks.

## Vicriviroc's Mechanism of Action and Signaling Pathway

**Vicriviroc** is a non-competitive, allosteric antagonist of the CCR5 receptor [3] [4]. It binds to a hydrophobic pocket within the transmembrane helices of CCR5, inducing a conformational change that prevents the viral gp120 protein from interacting with the receptor, thereby blocking HIV entry [1] [3] [4]. The following diagram illustrates this mechanism and the experimental workflow for assessing synergy.



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## Key Insights for Researchers

- **Clinical Development Outcome:** Despite promising Phase II results, **vicriviroc failed to demonstrate superiority over optimized background therapy alone in two Phase III trials (VICTOR-E3 and E4)**. Consequently, in 2010, Merck decided not to pursue regulatory approval for its use in treatment-experienced patients [2] [3].
- **Safety Profile:** Preclinical data indicated that **vicriviroc** had a **diminished affinity for the hERG ion channel** compared to the earlier candidate SCH-C, suggesting a potentially lower risk for cardiac side effects like QTc prolongation [1]. Long-term safety data out to 4 years showed no signature toxicities, with sustained virologic suppression and elevated CD4 counts [5].

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## References

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To cite this document: Smolecule. [vicriviroc antiretroviral combination synergy study]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b559713#vicriviroc-antiretroviral-combination-synergy-study>]

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